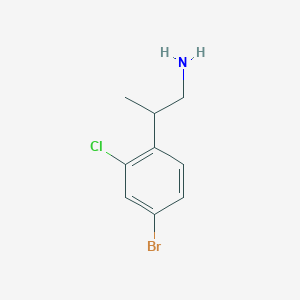
1-Iodopropan-2-amine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodopropan-2-amine hydroiodide is an organic compound with the molecular formula C3H8IN It is a derivative of 1-iodopropane, where the iodine atom is attached to the first carbon of the propane chain, and an amine group is attached to the second carbon
Preparation Methods
The synthesis of 1-iodopropan-2-amine hydroiodide typically involves the reaction of 1-iodopropane with ammonia or an amine under specific conditions. One common method is the nucleophilic substitution reaction, where 1-iodopropane reacts with ammonia to form the desired amine compound. The reaction can be carried out in an aqueous or alcoholic medium, often at elevated temperatures to increase the reaction rate. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the product.
Chemical Reactions Analysis
1-Iodopropan-2-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Iodopropan-2-amine hydroiodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-iodopropan-2-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Iodopropan-2-amine hydroiodide can be compared with other similar compounds, such as:
1-Iodopropane: A simple alkyl iodide used in organic synthesis.
2-Iodopropane: An isomer with the iodine atom attached to the second carbon.
1-Bromopropan-2-amine: A similar compound with a bromine atom instead of iodine
Properties
CAS No. |
2803856-30-4 |
|---|---|
Molecular Formula |
C3H9I2N |
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1-iodopropan-2-amine;hydroiodide |
InChI |
InChI=1S/C3H8IN.HI/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
InChI Key |
VHMUXUOPDWWFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


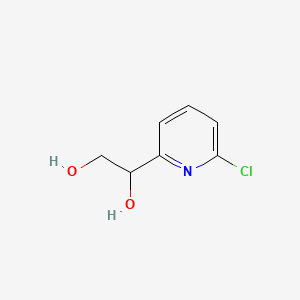
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
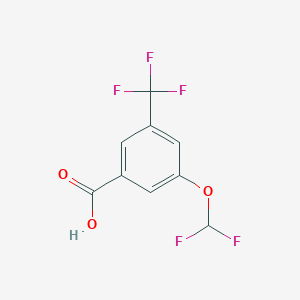
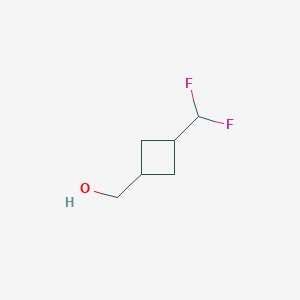
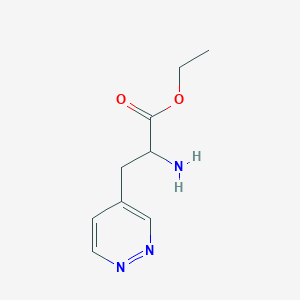
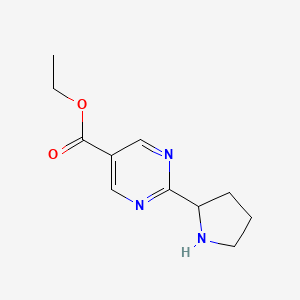
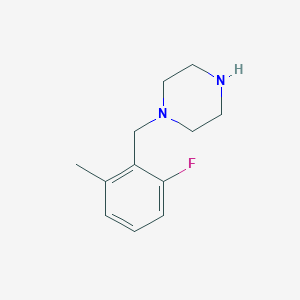
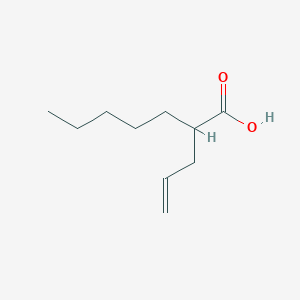
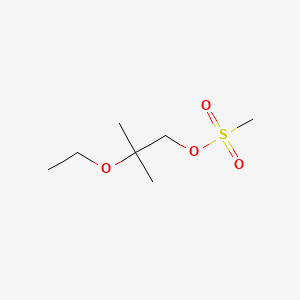

![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
